"2,4-Dimethyl-6-phenyl-1,3-dioxane" chemical properties and stability
"2,4-Dimethyl-6-phenyl-1,3-dioxane" chemical properties and stability
An In-Depth Technical Guide to the Chemical Properties and Stability of 2,4-Dimethyl-6-phenyl-1,3-dioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dimethyl-6-phenyl-1,3-dioxane is a cyclic acetal that finds application in various chemical industries, notably as a fragrance ingredient.[1][2] Its distinct citrus and floral aroma, coupled with its stability in a range of consumer products, makes it a valuable component in perfumery and household goods.[1] For drug development professionals, understanding the chemical properties and stability profile of functional groups such as the 1,3-dioxane moiety is crucial, as this structure can be found in various pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The stability of such a molecule is a critical parameter that can impact its efficacy, safety, and shelf-life.
This technical guide provides a comprehensive overview of the chemical properties of 2,4-Dimethyl-6-phenyl-1,3-dioxane, with a primary focus on its stability under various stress conditions. We will delve into its susceptibility to degradation, the anticipated degradation pathways, and provide robust experimental protocols for conducting forced degradation studies in line with regulatory expectations.[3][4]
Physicochemical Properties of 2,4-Dimethyl-6-phenyl-1,3-dioxane
A thorough understanding of the physicochemical properties of a molecule is fundamental to its development and application. The properties of 2,4-Dimethyl-6-phenyl-1,3-dioxane are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₂ | [2][5] |
| Molecular Weight | 206.28 g/mol | [5] |
| CAS Number | 5182-36-5 | [1][2] |
| Appearance | Colorless liquid | [6] |
| Odor | Citrus, fresh, gardenia-like | [1][2] |
| Boiling Point | 278.00 to 279.00 °C @ 760.00 mm Hg | [5] |
| Solubility | Predicted Water Solubility: 0.089 g/L; Soluble in organic solvents | [2][7] |
| Synonyms | FLOROPAL, Vertacetal, Floralate | [1][2][5] |
Chemical Stability and Degradation Pathways
The stability of 2,4-Dimethyl-6-phenyl-1,3-dioxane is dictated by the chemical nature of the 1,3-dioxane ring, which is a cyclic acetal. Acetals are generally robust under neutral and basic conditions but are susceptible to hydrolysis in acidic environments.[8]
Hydrolytic Stability
Acid-Catalyzed Hydrolysis: The primary degradation pathway for 2,4-Dimethyl-6-phenyl-1,3-dioxane is acid-catalyzed hydrolysis. This reaction involves the protonation of one of the oxygen atoms in the dioxane ring, followed by ring-opening to form a resonance-stabilized carbocation. Subsequent nucleophilic attack by water leads to the formation of a hemiacetal, which then decomposes to yield the parent aldehyde and diol. For 2,4-Dimethyl-6-phenyl-1,3-dioxane, the expected hydrolysis products are acetaldehyde and 1-phenyl-1,3-butanediol.
The rate of this hydrolysis is dependent on the pH of the solution and the temperature. The stereochemistry of the substituents on the dioxane ring can also influence the rate of hydrolysis. For a related compound, 2-(2,6-dichlorophenyl)-4,6-dimethyl-1,3-dioxane, the trans isomer was found to hydrolyze approximately 15 times faster than the cis isomer.[8] This highlights the importance of stereochemical considerations in stability assessments.
Figure 1: Mechanism of Acid-Catalyzed Hydrolysis.
Neutral and Alkaline Conditions: Under neutral and basic conditions, the 1,3-dioxane ring is stable. The absence of a proton source prevents the initial protonation step required to initiate hydrolysis. Therefore, significant degradation is not expected at neutral or alkaline pH.
Oxidative Stability
The 1,3-dioxane ring itself is relatively resistant to oxidation. However, the benzylic position (the carbon atom attached to the phenyl group) could be susceptible to oxidation under strong oxidizing conditions. Oxidative degradation, if it occurs, could potentially lead to the formation of various oxidation products, including ketones and carboxylic acids, or even ring-opening. The reaction of acetaldehyde, a potential hydrolysis product, with oxidizing agents like hydrogen peroxide can produce acetate, formate, and methyl radicals.[9]
Thermal Stability
2,4-Dimethyl-6-phenyl-1,3-dioxane has a high boiling point, suggesting good thermal stability under normal storage conditions.[5] At elevated temperatures, thermal decomposition may occur, potentially leading to fragmentation of the molecule. The specific degradation products would depend on the temperature and atmosphere (e.g., inert or oxidative).
Photostability
The phenyl group in the molecule introduces a chromophore that can absorb UV light. This absorption of light energy could potentially lead to photodegradation. Possible photochemical reactions include photo-oxidation or photo-rearrangement. To assess photostability, it is crucial to expose the compound to light sources that mimic the UV and visible light spectrum of sunlight, as specified in ICH guidelines.
Forced Degradation Studies: A Practical Approach
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[3][4] A typical forced degradation study for 2,4-Dimethyl-6-phenyl-1,3-dioxane should aim for 5-20% degradation to provide a meaningful degradation profile.[10]
Figure 2: Experimental Workflow for Forced Degradation Studies.
Experimental Protocols
The following protocols provide a framework for conducting forced degradation studies on 2,4-Dimethyl-6-phenyl-1,3-dioxane.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 2,4-Dimethyl-6-phenyl-1,3-dioxane at a concentration of 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile and water.
2. Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.
-
Incubate the solution at 60°C and collect samples at appropriate time intervals (e.g., 2, 4, 8, and 24 hours).
-
Neutralize the samples with 0.1 M sodium hydroxide before analysis.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
3. Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.
-
Incubate the solution at 60°C and collect samples at appropriate time intervals.
-
Neutralize the samples with 0.1 M hydrochloric acid before analysis.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
4. Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature and collect samples at appropriate time intervals.
-
Dilute with the mobile phase to the target concentration for HPLC analysis.
5. Thermal Degradation:
-
Solution: Incubate the stock solution at 80°C and collect samples at various time points.
-
Solid State: Place a known amount of the solid compound in an oven at 80°C. At each time point, dissolve a portion of the solid in the solvent to prepare a sample for analysis.
6. Photolytic Degradation:
-
Expose the stock solution and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Prepare samples for analysis at appropriate time intervals.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is crucial for separating and quantifying the intact compound from its degradation products.[4] A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a suitable choice for this purpose.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a lower percentage of B, and gradually increase to elute more hydrophobic compounds. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm and 254 nm |
| Injection Volume | 10 µL |
This method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The peak purity of the main component should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradation products.
Conclusion
2,4-Dimethyl-6-phenyl-1,3-dioxane is a chemically stable molecule under neutral and basic conditions. Its primary degradation pathway is acid-catalyzed hydrolysis, which leads to the formation of acetaldehyde and 1-phenyl-1,3-butanediol. A comprehensive understanding of its stability profile under various stress conditions is essential for its use in consumer products and as a model for similar structures in pharmaceutical development. The forced degradation protocols and the proposed stability-indicating HPLC method outlined in this guide provide a robust framework for researchers and scientists to assess the stability of this compound and to ensure its quality and safety.
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